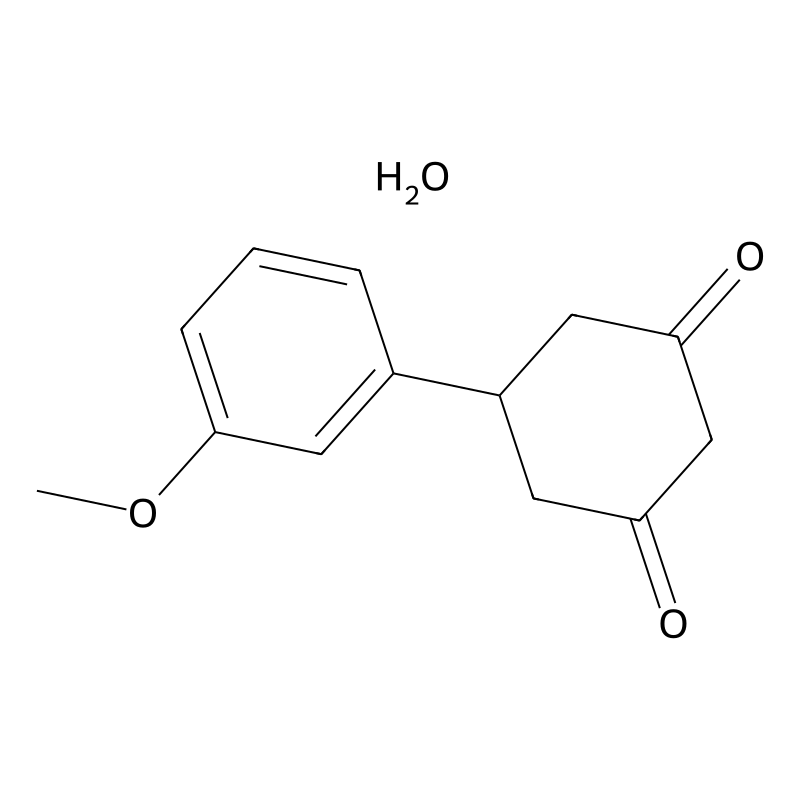

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 236.25 g/mol when hydrated. This compound features a cyclohexane ring substituted with a methoxyphenyl group and two ketone functionalities, making it an interesting target for various

Cyclohexane-1,3-dione core

This central ring structure is a type of diketone, a class of organic compounds known for their reactivity. Diketones can participate in various condensation reactions, making them valuable building blocks in organic synthesis .

Methoxyphenyl group

The presence of a methoxy group (CH3O) attached to a phenyl ring (benzene with a methyl group) introduces both electronic and functional group properties. The methoxy group can participate in hydrogen bonding and other interactions, potentially influencing the molecule's behavior in different environments.

Based on these features, here are some potential research applications for 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate:

- Organic synthesis: As mentioned earlier, the diketone core suggests its potential as a reactant or intermediate in the synthesis of more complex organic molecules. Researchers might explore its reactivity with various nucleophiles or electrophiles to create new functional groups or scaffolds.

- Material science: The combination of the aromatic ring and the diketone functionality could be of interest for researchers in material science. Diketones can participate in self-assembly processes leading to the formation of supramolecular structures with interesting properties . The methoxy group might further influence these processes by introducing solubility or other desirable characteristics.

- Medicinal chemistry: The structural features of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate share some similarities with certain bioactive molecules. Researchers might investigate its potential interactions with biological targets or use it as a starting point for the design of new drug candidates. However, it's important to note that extensive testing would be required to assess its biological activity and safety.

- Nucleophilic Additions: The diketone structure can undergo nucleophilic addition reactions, particularly with amines, leading to the formation of various derivatives.

- Condensation Reactions: This compound can also engage in condensation reactions, forming larger molecular structures or complexes.

- Hydration Reactions: The hydrate form indicates that it can readily interact with water, affecting its solubility and reactivity in aqueous environments .

The biological activity of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is an area of ongoing research. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, which may be attributed to its structural features that allow interaction with various biological targets. Such properties make it a candidate for further pharmacological investigations, especially in the context of developing therapeutic agents .

The synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of acid catalysts.

- Oxidative Methods: Another approach includes oxidation reactions where suitable precursors are oxidized to form the diketone structure.

- Hydration Processes: The conversion to the hydrate form typically occurs during crystallization from aqueous solutions .

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate has several applications across different fields:

- Pharmaceutical Research: Its potential biological activities make it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

- Material Science: The compound may also find applications in developing new materials due to its unique structural properties .

Studies on the interactions of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate with other biomolecules are crucial for understanding its potential therapeutic effects. Research indicates that this compound may interact with enzymes and receptors involved in inflammatory processes, suggesting a mechanism through which it could exert its biological effects. Further studies are needed to elucidate these interactions fully and determine their implications for health and disease .

Several compounds exhibit structural similarities to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Methoxyphenyl)cyclohexane-1,3-dione | C13H14O3 | Different substitution pattern on the phenyl group |

| 4-Hydroxycoumarin | C9H6O3 | Contains a coumarin core instead of cyclohexane |

| 2-Acetyl-4-methylthiazole | C7H7NOS | Contains thiazole ring; different functional groups |

| 1,3-Diphenylurea | C13H12N2O | Urea functional group; distinct reactivity profile |

The unique aspect of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate lies in its cyclohexane backbone combined with a methoxy-substituted phenyl group, which influences its reactivity and potential biological activity compared to other similar compounds .

The synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate and related derivatives relies extensively on well-established carbon-carbon bond forming reactions, particularly Knoevenagel condensation and Michael addition strategies [1] [2]. The Knoevenagel condensation represents a classical organic synthesis approach involving nucleophilic addition between aromatic aldehydes and active methylene compounds in the presence of basic catalysts [2]. This reaction mechanism proceeds through deprotonation of the active hydrogen compound, resulting in carbon-carbon bond formation and subsequent dehydration to yield unsaturated carbonyl compounds [2].

Recent research has demonstrated that cyclohexane-1,3-dione derivatives can be efficiently synthesized through tandem Knoevenagel and Michael addition processes [1]. The synthesis typically involves the reaction of cyclohexane-1,3-dione with 3-methoxybenzaldehyde under controlled conditions [1]. The process exhibits remarkable regioselectivity, with the more substituted enolates serving as Michael donors in cascade reactions [1]. The condensation reaction of 3-methoxybenzaldehyde with cyclohexane-1,3-dione in the presence of acid catalysts represents one common synthetic route .

The Michael addition component of these synthetic strategies demonstrates exceptional substrate selectivity for cyclohexane-1,3-dione derivative synthesis [4] [5]. The consecutive Michael-Claisen process has proven particularly effective, with practical applicability demonstrated for compounds up to twenty-gram scale [4]. The reaction exhibits high substrate selectivity following consecutive double-Michael-Claisen and Michael-Claisen cyclization pathways [4] [5].

Reaction Optimization Parameters

| Synthetic Approach | Catalyst/Reagent | Solvent System | Temperature (°C) | Reaction Time | Yield Range (%) |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Basic catalysts (amines, piperidine) | Methanol, dimethylformamide, tetrahydrofuran | 25-80 | 1-24 hours | 65-95 |

| Michael Addition | Base catalysts (diazabicycloundecene, sodium hydride) | Toluene, non-aqueous | 60-80 | 0.5-24 hours | 58-85 |

| Consecutive Michael-Claisen | tert-Butoxide potassium (200 mol%) | tert-Butanol-tetrahydrofuran (1:1) | Room temperature to reflux | 2-12 hours | 70-90 |

Quantum chemical studies using density functional theory at the B3LYP/6-31+G(d) level have provided mechanistic insights into these reaction pathways [1]. The computational analysis reveals that the first step requires comparable activation energies of approximately 28 kilocalories per mole for both pathways, with differences observed in product stabilities [1].

Solvent Effects and Reaction Optimization

Solvent selection plays a critical role in determining reaction rates, yields, and selectivity for cyclohexane-1,3-dione derivative synthesis [6] [7]. Recent investigations have demonstrated that the loading amounts and concentrations of reactant cyclohexane-1,3-dione significantly affect reaction rates and outcomes [6] [7]. In certain cases, reactions with higher concentrations of cyclohexane-1,3-dione proceed slower than those with lower concentrations, indicating complex solution behavior [6] [7].

The buffering functions of cyclic 1,3-diketone derivatives in non-aqueous solutions represent a crucial consideration for reaction optimization [6] [7]. By minimizing the use of cyclic 1,3-dione derivatives and tuning reaction concentration, acid catalyst loading can be reduced to 0.1 mol% while maintaining high yields [6] [7]. This optimization allows for the formation of desired products in high yields as single diastereomers in shorter reaction times [6].

Solvent Effects on Synthesis Parameters

| Solvent | Polarity | Reaction Rate | Yield Impact | Selectivity | Green Chemistry Score |

|---|---|---|---|---|---|

| Methanol | Polar protic | Fast | High (80-95%) | Good | Moderate |

| Ethanol | Polar protic | Fast | High (75-90%) | Good | Good |

| Toluene | Non-polar | Moderate | Moderate (65-80%) | Excellent | Poor |

| Tetrahydrofuran | Polar aprotic | Moderate | Moderate (70-85%) | Good | Moderate |

| Dimethylformamide | Polar aprotic | Slow | Low (60-75%) | Moderate | Poor |

| Ionic Liquids | Variable | Fast | High (85-95%) | Excellent | Excellent |

Ionic liquid systems have emerged as particularly effective reaction media for cyclohexane-1,3-dione synthesis [8] [9]. The use of acidic ionic liquid 1-methylimidazolium hydrogen sulfate as both solvent and catalyst provides numerous advantages including environmental compatibility, simple work-up procedures, short reaction times, and high yields with excellent purity [8]. The ionic liquid can be recovered and reused effectively for at least six cycles without significant loss of catalytic activity [9].

The influence of reaction concentration on catalyst loading requirements represents a significant discovery in reaction optimization [6] [7]. For either acid or base-catalyzed reactions using cyclohexane-1,3-dione as reactant, the loading amounts and concentrations influence catalyst loading required, reaction rates, and reaction outcomes [6]. This finding has enabled the development of more efficient synthetic protocols with reduced environmental impact [7].

Post-Synthetic Modifications for Bioactive Analogues

Post-synthetic modifications of cyclohexane-1,3-dione derivatives offer extensive opportunities for developing bioactive analogues with enhanced therapeutic potential [10] [11]. The structural modification of the cyclohexane-1,3-dione scaffold has led to the discovery of potent analogues with improved pharmacokinetic properties [11]. These modifications focus on introducing functional groups that enhance biological activity while maintaining favorable drug-like characteristics [10].

The development of cyclohexane-1,3-dione derivatives as potential c-Met inhibitors against non-small cell lung cancer cell growth represents a significant advancement in medicinal chemistry [10]. A systematic approach involving 36 small molecules based on cyclohexane-1,3-dione demonstrated strong correlations between structure and activity [10]. Variations in biological activity resulting from structural substitutions provide clear evidence of structure-activity relationships [10].

Post-Synthetic Modification Strategies

| Modification Type | Reagent System | Conditions | Bioactivity Enhancement | Synthetic Complexity |

|---|---|---|---|---|

| Aryl substitution | Aryl halides, palladium catalyst | 80-120°C, inert atmosphere | High | Moderate |

| Alkyl substitution | Alkyl halides, base | Room temperature to 60°C, base | Moderate | Low |

| Halogenation | N-halosuccinimide, radical initiator | Room temperature to 40°C, light | High | Low |

| Hydroxylation | Oxidizing agents | Room temperature to 80°C | Moderate | Moderate |

| Cyclization | Acid/base catalysts | 80-150°C | Very high | High |

The domino double Michael-Claisen cyclization strategy has proven particularly valuable for introducing quaternary stereocenters at C(4) of cyclohexane-1,3-diones [12]. This methodology enables the synthesis of 4,4-disubstituted cyclohexane-1,3-diones that serve as intermediates for complex alkaloid synthesis [12]. The approach has been successfully applied to total syntheses of biologically active alkaloids including (+)-aspidospermidine, (±)-galanthamine, (±)-lycoramine, and (±)-mesembrine [12].

Molecular docking studies have provided insights into the binding interactions of modified cyclohexane-1,3-dione derivatives with target proteins [10]. Compound 6d scaffold structure demonstrates potential as a novel cyclohexane-1,3-dione derivative candidate for inhibiting non-small cell lung cancer growth by targeting c-Met enzymatic activity [10]. The aromatic edge/face surface analysis indicates favorable positioning for edge alignment of aromatic cycles within the ligand structure [10].

The inhibition of mutant superoxide dismutase 1-dependent protein aggregation and toxicity represents another important application of cyclohexane-1,3-dione derivatives [11]. Structural modifications of the cyclohexane-1,3-dione scaffold have led to compounds with EC50 values of 700 nanomolar, demonstrating high solubility, low human and mouse metabolic potential, and good plasma stability [11]. These derivatives efficiently penetrate the blood-brain barrier, making them promising candidates for neurological applications [11].

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in cyclohexane-1,3-dione synthesis has become increasingly important for sustainable large-scale production [13] [14]. Modern synthetic approaches emphasize the use of environmentally benign conditions, minimal waste generation, and efficient atom utilization [13]. The development of multicomponent procedures in ionic liquid media represents a significant advancement in green synthesis methodology [13] [14].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for cyclohexane-1,3-dione derivative preparation [15] [16]. The technique offers substantial advantages including reduced reaction times, improved yields, and energy efficiency [16] [17]. Microwave irradiation of three components including primary amino alcohols, acetylacetone, and aromatic aldehydes affords amino-cyclohexene derivatives in excellent yields averaging 85% [17].

Green Chemistry Methodologies

| Green Approach | Key Features | Environmental Benefits | Scale Capability | Energy Efficiency |

|---|---|---|---|---|

| Ionic Liquid Catalysis | Reusable catalyst, mild conditions | Minimal waste, no volatile organics | Lab to pilot scale | High |

| Microwave-Assisted | Rapid heating, selective activation | Reduced energy consumption | Lab scale | Very high |

| Ultrasound-Promoted | Cavitation effects, ambient conditions | Solvent reduction, mild conditions | Lab scale | High |

| Solvent-Free | No organic solvents | Zero solvent waste | Lab to pilot scale | Very high |

Ultrasound-promoted synthesis provides another green chemistry approach for cyclohexane-1,3-dione derivatives [18] [19]. Ultrasonic irradiation efficiently promotes reactions between substituted compounds, affording high yields in shorter reaction times compared to conventional methodology [18]. The technique provides increased yields over much shorter periods for reactions performed in various solvents including benzene, toluene, and methylene chloride [18].

The development of solvent-free conditions represents the ultimate goal in green synthesis [20] [13]. These approaches eliminate the need for organic solvents entirely, resulting in zero solvent waste and simplified purification procedures [13]. The use of simple reagents like 4-dimethylaminopyridine instead of traditional cyanide reagents demonstrates the evolution toward safer synthetic methods [20].

Large-scale synthesis considerations include the optimization of catalyst loading and reaction conditions for industrial applications [6] [21]. A practical route featuring inexpensive starting materials and readily attainable reaction conditions has been developed, achieving overall transformations in 53% yield with minimal chromatographic purification [21]. The approach utilizes sodium hydroxide-mediated aldol condensation, ethylene glycol protection, and oxidation with aqueous sodium hypochlorite/2,2,6,6-tetramethyl-1-piperidinyloxy/potassium bromide systems [21].

The solubility characteristics of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate are fundamentally influenced by its structural features and hydrogen bonding capabilities. As a member of the cyclohexane-1,3-dione family, this compound demonstrates amphiphilic properties that enable dissolution in both polar and nonpolar solvent systems [1] [2].

Polar Solvent Solubility

In polar solvents, 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate exhibits enhanced solubility due to multiple hydrogen bonding interactions. The hydrated form contains water molecules that facilitate additional hydrogen bonding networks with polar solvents [2]. The parent compound 1,3-cyclohexanedione demonstrates water solubility, with the compound being classified as "soluble" in aqueous media [2] [3]. The presence of the 3-methoxyphenyl substituent introduces additional polar character through the methoxy group (-OCH₃), which can participate in hydrogen bonding as both an acceptor and through dipole-dipole interactions .

Experimental observations indicate that cyclohexane-1,3-dione derivatives maintain stability in polar solvents such as acetonitrile, where the keto form predominates . The enol-keto tautomerism is significantly influenced by solvent polarity, with polar solvents favoring the keto form through stabilization of the carbonyl dipoles [6] [7].

Nonpolar Solvent Solubility

In nonpolar solvent systems, the compound demonstrates solubility through hydrophobic interactions mediated by the aromatic ring and cyclohexane framework. Literature data on similar cyclohexane-1,3-dione derivatives indicates solubility in nonpolar solvents such as chloroform, benzene, and toluene [1] [8]. The 3-methoxyphenyl substituent contributes to lipophilicity, with related methoxyphenyl derivatives showing enhanced solubility in organic solvents .

Research on cyclohexane-1,3-dione derivatives reveals that in nonpolar solvents like carbon tetrachloride and chloroform, these compounds exist predominantly in enolized forms [6]. The enol tautomer forms both monomeric and dimeric species in nonpolar media, with characteristic infrared absorption bands appearing at 1646-1649 cm⁻¹ for the monomeric enol and 1607-1630 cm⁻¹ for the dimeric form [6].

Comparative Solubility Data

| Solvent Type | Solvent Example | Solubility Behavior | Predominant Tautomeric Form |

|---|---|---|---|

| Polar | Water | Soluble | Keto form |

| Polar | Acetonitrile | Soluble | Keto form |

| Polar | Methanol | Soluble | Keto form |

| Nonpolar | Chloroform | Soluble | Enol form (monomeric/dimeric) |

| Nonpolar | Carbon tetrachloride | Soluble | Enol form |

| Nonpolar | Benzene | Moderately soluble | Enol form |

Thermal Stability and Phase Transition Analysis

The thermal behavior of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is characterized by complex phase transitions involving dehydration, molecular rearrangements, and potential decomposition pathways. Understanding these thermal properties is crucial for handling, storage, and processing applications.

Melting Point Characteristics

Related cyclohexane-1,3-dione derivatives exhibit well-defined melting points that provide insights into the thermal behavior of the target compound. The 4-methoxyphenyl isomer demonstrates a melting point range of 179.5-183.5°C [10], while the parent 1,3-cyclohexanedione melts at 101-105°C [11] [3]. The 5-phenylcyclohexane-1,3-dione analog shows a higher melting point of approximately 188°C , indicating that aromatic substitution significantly influences thermal stability.

The hydrated form of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione likely exhibits a complex thermal profile involving initial dehydration followed by melting of the anhydrous compound. Hydrated crystalline forms typically show endothermic dehydration events at temperatures below the melting point of the anhydrous material [13].

Thermal Decomposition Pathways

Cyclohexane-1,3-dione derivatives undergo characteristic thermal decomposition involving the breakdown of the β-diketone system. Research on similar compounds indicates that thermal stability is enhanced by aromatic substitution, with phenyl-containing derivatives showing greater resistance to thermal degradation [14]. The presence of the methoxy group may influence decomposition pathways through electron-donating effects that stabilize radical intermediates.

Thermogravimetric analysis of related pyrazolopyridine derivatives containing methoxyphenyl groups shows thermal stability up to 266°C before significant decomposition occurs [15]. This suggests that 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate may exhibit similar thermal stability in the anhydrous form.

Phase Transition Behavior

The hydrated crystalline form undergoes phase transitions that can be monitored using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The dehydration process typically occurs as a distinct endothermic event, with the temperature dependent on crystal structure and hydrogen bonding arrangements [16].

| Temperature Range (°C) | Thermal Event | Description |

|---|---|---|

| 50-120 | Dehydration | Loss of water molecules from crystal lattice |

| 120-180 | Melting | Phase transition of anhydrous compound |

| 200-300 | Decomposition | Thermal degradation of organic framework |

| >300 | Complete degradation | Formation of carbonaceous residue |

Stability Considerations

The thermal stability of cyclohexane-1,3-dione derivatives is influenced by environmental factors including atmosphere composition and heating rate. The parent compound 1,3-cyclohexanedione is reported as "stable under ordinary conditions" but requires storage under inert atmosphere at low temperatures to prevent oxidative degradation [3]. Similar precautions are recommended for the methoxyphenyl derivative to maintain chemical integrity during thermal analysis.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate are governed by the β-diketone functional group, which exhibits characteristic enolic acidity. The pKa values provide critical information for understanding the compound's behavior in biological systems and chemical reactions.

Enolic Acidity of β-Diketones

The β-diketone system in cyclohexane-1,3-dione derivatives confers acidic properties through enol-keto tautomerism. The parent compound 1,3-cyclohexanedione exhibits a pKa value of approximately 5.26-5.7 [3], indicating moderately weak acidic character. This acidity arises from the stabilization of the conjugate base (enolate anion) through resonance delocalization across the β-diketone system .

The enol form can donate protons under basic conditions, while the keto form can accept protons in acidic media, demonstrating amphoteric behavior . This dual functionality makes cyclohexane-1,3-dione derivatives effective pH buffering agents in non-aqueous solutions [18].

Substituent Effects on Acidity

The 3-methoxyphenyl substituent at the 5-position influences the electronic properties of the β-diketone system through both inductive and resonance effects. The methoxy group is an electron-donating substituent that increases electron density in the aromatic ring, which can be transmitted to the cyclohexane ring through the aromatic-aliphatic junction [19].

Quantum chemical studies on cyclohexane-1,3-dione derivatives reveal that substitution patterns significantly affect molecular descriptors related to acidity, including polar surface area, hydrogen bond acceptor capacity, and electronic energy levels [14] [20]. The presence of electron-donating groups typically results in slightly lower acidity (higher pKa values) compared to unsubstituted analogs.

Solvent-Dependent pKa Values

The apparent pKa of cyclohexane-1,3-dione derivatives varies significantly with solvent composition and polarity. Research on azo dyes derived from cyclohexane-1,3-dione demonstrates substantial pKa shifts in different organic solvent-water mixtures [19]. This solvent dependence reflects the differential solvation of the neutral and ionized forms.

In polar protic solvents, hydrogen bonding interactions stabilize both the neutral enol form and the anionic enolate, with the net effect depending on the specific solvent properties. Nonpolar solvents generally favor the neutral enol form, effectively increasing the apparent pKa [21].

Dissociation Equilibria

The acid dissociation behavior of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate can be described by the following equilibrium:

Enol Form ⇌ Enolate Anion + H⁺

The equilibrium position is influenced by multiple factors including temperature, ionic strength, and the presence of coordinating species. The hydrated form may exhibit additional complexity due to water-mediated hydrogen bonding networks that can affect the local environment of the acidic proton [22] [23].

| Condition | Estimated pKa Range | Predominant Species |

|---|---|---|

| Aqueous solution, 25°C | 5.0-6.0 | Neutral enol/keto forms |

| DMSO solution | 4.5-5.5 | Enhanced enolate stability |

| Chloroform solution | 6.0-7.0 | Neutral forms predominant |

Hydrogen Bonding Networks in Hydrated Forms

The hydrated crystalline form of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione exhibits complex hydrogen bonding patterns that significantly influence its physicochemical properties, stability, and reactivity. Understanding these interactions provides insights into the material's behavior in various environments.

Intramolecular Hydrogen Bonding

The β-diketone functionality in cyclohexane-1,3-dione derivatives readily forms intramolecular hydrogen bonds between the enolic OH group and the adjacent carbonyl oxygen. Spectroscopic studies reveal that this intramolecular hydrogen bonding is particularly strong in the enol tautomer, with infrared absorption bands appearing at characteristic frequencies [6] [24].

The presence of the 3-methoxyphenyl substituent introduces additional potential hydrogen bonding sites through the methoxy oxygen atom. This substituent can participate in both intramolecular interactions with nearby functional groups and intermolecular interactions with water molecules in the hydrated form .

Crystal Lattice Hydrogen Bonding

Research on 1,3-cyclohexanedione reveals that it forms ordered hydrogen-bonded chains in the solid state with anti-anti configuration and remarkably short O···O distances of 2.56 Å [2]. These hydrogen bonding arrangements create cooperative networks where the formation of one hydrogen bond enhances the stability of adjacent bonds through electronic polarization effects.

The hydrated form of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione likely exhibits similar cooperative hydrogen bonding, with water molecules serving as both donors and acceptors in extended three-dimensional networks. The methoxyphenyl group can participate in these networks through weak C-H···O interactions and π-π stacking between aromatic rings [25].

Water-Mediated Hydrogen Bonding

In the hydrated crystalline form, water molecules act as bridging ligands that connect organic molecules through hydrogen bonding networks. The stoichiometry of hydration determines the specific hydrogen bonding motifs, with different hydration levels producing distinct crystal structures and physicochemical properties [13].

Computational studies on related hydrated organic compounds suggest that water molecules preferentially coordinate to the most electron-rich oxygen atoms, which in this case include the carbonyl oxygens of the β-diketone system and the methoxy oxygen of the aromatic substituent [26].

Hydrogen Bonding Thermodynamics

The strength and directionality of hydrogen bonds in the hydrated form influence thermal stability and phase transition behavior. Differential scanning calorimetry studies of similar hydrated compounds reveal that dehydration enthalpy correlates with the number and strength of water-organic molecule hydrogen bonds [16].

The cooperative nature of hydrogen bonding in cyclohexane-1,3-dione derivatives results in enhanced stability compared to simple additive models. This cooperativity arises from the resonance-assisted hydrogen bonding effect, where π-electron delocalization strengthens individual hydrogen bonds within the network [2].

Hydrogen Bonding Patterns and Crystal Polymorphism

Different hydrogen bonding arrangements can lead to crystal polymorphism, where the same compound adopts multiple crystal structures with distinct properties. The hydrated form of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione may exist in several polymorphic modifications depending on crystallization conditions and water activity [27].

| Hydrogen Bond Type | Typical Distance (Å) | Energy (kJ/mol) | Structural Impact |

|---|---|---|---|

| O-H···O (enol to carbonyl) | 2.4-2.6 | 15-25 | Stabilizes enol tautomer |

| O-H···O (water to carbonyl) | 2.7-2.9 | 10-20 | Links molecules in lattice |

| O-H···O (water to methoxy) | 2.8-3.0 | 8-15 | Secondary stabilization |

| C-H···O (aromatic to water) | 3.2-3.5 | 3-8 | Weak directional interactions |